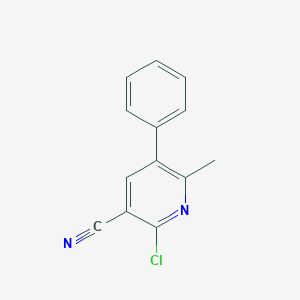

2-Chloro-6-methyl-5-phenylnicotinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-methyl-5-phenylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2/c1-9-12(10-5-3-2-4-6-10)7-11(8-15)13(14)16-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKKNXDBSPNSUOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=N1)Cl)C#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363096 | |

| Record name | 2-chloro-6-methyl-5-phenylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10176-63-3 | |

| Record name | 2-chloro-6-methyl-5-phenylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of 2-Chloro-6-methyl-5-phenylnicotinonitrile

Disclaimer: Publicly available scientific literature and chemical databases contain limited information specifically on 2-Chloro-6-methyl-5-phenylnicotinonitrile. This guide provides a comprehensive overview of its basic properties based on available data and extrapolations from structurally similar compounds. The experimental protocols and potential biological activities are presented for related molecules and should be considered illustrative.

Chemical and Physical Properties

Quantitative data for 2-Chloro-6-methyl-5-phenylnicotinonitrile is scarce. The following tables summarize the properties of closely related nicotinonitrile and pyridine derivatives to provide a comparative context.

Table 1: Basic Properties of 2-Chloro-6-methyl-5-phenylnicotinonitrile and Related Compounds

| Property | 2-Chloro-6-methylnicotinic acid | 2-Chloro-6-methylnicotinamide | 6-Chloro-5-methylnicotinonitrile |

| Molecular Formula | C₇H₆ClNO₂[1] | C₇H₇ClN₂O[2] | C₇H₅ClN₂[3] |

| Molecular Weight | 171.58 g/mol [1][4] | 170.6 g/mol [2] | 152.58 g/mol [3] |

| CAS Number | 30529-70-5[1] | 54957-84-5[2] | Not Available |

| Appearance | Solid[4] | - | - |

| Melting Point | 208-212 °C (dec.)[4] | - | - |

Table 2: Computed Properties of Related Pyridine Derivatives

| Property | 2-Chloro-6-methylnicotinic acid | Methyl 6-chloro-5-nitronicotinate | 2-Chloro-5-methylnicotinic acid |

| XLogP3 | 1.7[1] | 1.5[5] | - |

| Hydrogen Bond Donor Count | 1 | 0 | 1 |

| Hydrogen Bond Acceptor Count | 3 | 5 | 3 |

| Rotatable Bond Count | 1 | 2 | 1 |

| Exact Mass | 171.0087061 Da[1] | 215.9937843 Da[5] | 171.0087061 Da |

| Monoisotopic Mass | 171.0087061 Da[1] | 215.9937843 Da[5] | 171.0087061 Da |

| Topological Polar Surface Area | 50.2 Ų[1] | 85 Ų[5] | 50.2 Ų |

| Heavy Atom Count | 11 | 14 | 11 |

Experimental Protocols

Synthesis of 2-Chloro-5-fluoronicotinonitrile[6]

This synthesis proceeds in two main steps from 2-chloro-5-fluoronicotinaldehyde.

Step 1: Formation of the Oxime Intermediate

-

A solution of hydroxylamine hydrochloride (0.410 g, 5.902 mmol) in water (7.5 mL) is prepared.

-

A solution of 2-chloro-5-fluoronicotinaldehyde (0.856 g, 5.365 mmol) in ethanol (10 mL) is added in one portion to the hydroxylamine hydrochloride solution.

-

A white solid is expected to precipitate. The mixture is stirred at room temperature for 1 hour.

-

Water (10 mL) is added to the mixture.

-

The white solid intermediate is collected by filtration.

Step 2: Dehydration to the Nitrile

-

The solid intermediate from Step 1 is suspended in dichloromethane (CH₂Cl₂) (15 mL) under a nitrogen atmosphere.

-

Carbonyl diimidazole (1.044 g, 6.438 mmol) is added to the suspension, which should result in a clear solution.

-

The reaction mixture is heated at reflux for 1 hour.

-

The mixture is then concentrated under reduced pressure.

-

The resulting residue is purified by silica gel chromatography (15% hexanes/EtOAc) to yield the final product as a white solid.

Potential Biological Activity and Signaling Pathways

There is no specific information in the reviewed literature regarding the biological activity or mechanism of action of 2-Chloro-6-methyl-5-phenylnicotinonitrile. However, the core nicotinonitrile scaffold and related structures are found in compounds with diverse pharmacological activities.

For instance, derivatives of 2-aminothiazole-5-carboxamides, which can be synthesized from precursors with a similar chloro-methyl-phenyl moiety, have been identified as potent Src/Abl kinase inhibitors with antitumor activity.[6] The compound BMS-354825 (Dasatinib) is a dual Src/Abl kinase inhibitor, and its synthesis involves intermediates like N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide.[7] This suggests that the 2-chloro-6-methylphenyl group is a key structural motif in the development of kinase inhibitors.

Additionally, other related molecules have been investigated for their potential as mGlu5 antagonists, which are relevant for neurological disorders.[8][9]

Given the lack of direct evidence, any potential signaling pathway involvement for 2-Chloro-6-methyl-5-phenylnicotinonitrile would be purely speculative. The logical relationship for its potential development, based on related compounds, is as a synthetic intermediate.

Visualizations

General Synthetic Workflow for a Substituted Nicotinonitrile

The following diagram illustrates a generalized two-step synthesis for a substituted nicotinonitrile, based on the protocol for 2-chloro-5-fluoronicotinonitrile.

Caption: A generalized two-step synthesis of a substituted nicotinonitrile.

Logical Relationship in Drug Discovery

This diagram shows the potential role of a compound like 2-Chloro-6-methyl-5-phenylnicotinonitrile as a building block in the synthesis of a biologically active agent.

Caption: Potential role as a precursor in drug synthesis.

References

- 1. 2-Chloro-6-methylnicotinic acid | C7H6ClNO2 | CID 121724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-CHLORO-6-METHYLNICOTINAMIDE synthesis - chemicalbook [chemicalbook.com]

- 3. 6-Chloro-5-methylnicotinonitrile | C7H5ClN2 | CID 11708084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-クロロ-6-メチルピリジン-4-カルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Methyl 6-chloro-5-nitronicotinate | C7H5ClN2O4 | CID 346961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide | 302964-08-5 [chemicalbook.com]

- 8. Antagonism of the mGlu5 agonist 2-chloro-5-hydroxyphenylglycine by the novel selective mGlu5 antagonist 6-methyl-2-(phenylethynyl)-pyridine (MPEP) in the thalamus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antagonism of the mGlu5 agonist 2-chloro-5-hydroxyphenylglycine by the novel selective mGlu5 antagonist 6-methyl-2-(phenylethynyl)-pyridine (MPEP) in the thalamus - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: 2-Chloro-6-methyl-5-phenylnicotinonitrile

A comprehensive review of the synthesis, properties, and potential applications of 2-Chloro-6-methyl-5-phenylnicotinonitrile, prepared for researchers, scientists, and drug development professionals.

Foreword

Extensive research has been conducted to identify and characterize the chemical compound 2-Chloro-6-methyl-5-phenylnicotinonitrile. Despite a thorough search of scientific databases and chemical catalogs, no specific CAS number, synthesis protocols, experimental data, or biological activity have been found for this exact molecule. The absence of this information in the public domain suggests that 2-Chloro-6-methyl-5-phenylnicotinonitrile may be a novel compound that has not yet been synthesized or characterized.

This guide, therefore, serves as a foundational document. Given the interest in substituted nicotinonitrile scaffolds in medicinal chemistry, this document will instead provide a detailed technical overview of a closely related and well-documented compound: N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide , a key intermediate in the synthesis of the tyrosine kinase inhibitor, Dasatinib. This analog shares the 2-chloro-6-methylphenyl moiety and is of significant interest to the target audience of this guide.

Should information on 2-Chloro-6-methyl-5-phenylnicotinonitrile become available, this document will be updated accordingly.

Alternative Compound Focus: N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide

CAS Number: 302964-08-5[1]

Molecular Formula: C₁₆H₁₃Cl₂N₅OS

Molecular Weight: 394.28 g/mol

This compound is a crucial precursor in the synthesis of Dasatinib, a potent oral dual BCR/ABL and Src family tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[2]

Physicochemical Properties

A summary of the known physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₃Cl₂N₅OS | [1] |

| Molecular Weight | 394.28 g/mol | [1] |

| Appearance | Off-white to pale yellow powder | Commercially available data |

| Melting Point | Not reported | |

| Solubility | Soluble in DMSO and DMF | Commercially available data |

Synthesis and Experimental Protocols

The synthesis of N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide is a multi-step process. A representative synthetic route is outlined below.

Experimental Workflow for the Synthesis of the Dasatinib Intermediate

Caption: Synthetic workflow for the Dasatinib intermediate.

Detailed Experimental Protocol (Representative)

-

Step 1: Synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide: This key intermediate can be synthesized via a Hantzsch thiazole synthesis followed by amidation.

-

Step 2: Synthesis of 2,4-dichloro-6-methylpyrimidine: This pyrimidine derivative is typically prepared from ethyl acetoacetate and urea, followed by chlorination with a reagent such as phosphorus oxychloride.

-

Step 3: Coupling Reaction: The final product is obtained by the nucleophilic substitution reaction between the amino group of the thiazole derivative and the chloro-substituent of the pyrimidine derivative, often in the presence of a base.

Biological Activity and Signaling Pathways

As a precursor to Dasatinib, N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide itself is not the active pharmacological agent. However, its structure is integral to the high-affinity binding of Dasatinib to the ATP-binding site of the BCR/ABL and Src family kinases.

The final product, Dasatinib, exerts its therapeutic effect by inhibiting these kinases, which are aberrantly activated in certain cancers. This inhibition blocks downstream signaling pathways responsible for cell proliferation and survival.

Simplified Signaling Pathway of Dasatinib Action

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-6-methyl-5-phenylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Nomenclature

The compound with the common name 2-Chloro-6-methyl-5-phenylnicotinonitrile is systematically identified by the International Union of Pure and Applied Chemistry (IUPAC) as 2-Chloro-6-methyl-5-phenylpyridine-3-carbonitrile .

Synonyms:

This molecule is a substituted pyridine derivative, featuring a chloro, a methyl, and a phenyl group, in addition to the defining nitrile functional group.

Physicochemical Properties

A summary of the key physicochemical properties for 2-Chloro-6-methyl-5-phenylnicotinonitrile is provided in the table below. These properties are essential for understanding the compound's behavior in various experimental and physiological settings.

| Property | Value | Source |

| CAS Number | 10176-63-3 | ChemScene[1] |

| Molecular Formula | C₁₃H₉ClN₂ | ChemScene[1] |

| Molecular Weight | 228.68 g/mol | ChemScene[1] |

| Melting Point | 134-135 °C | PrepChem[2] |

| Topological Polar Surface Area (TPSA) | 36.68 Ų | ChemScene[1] |

| LogP (octanol-water partition coefficient) | 3.5821 | ChemScene[1] |

| Hydrogen Bond Acceptors | 2 | ChemScene[1] |

| Hydrogen Bond Donors | 0 | ChemScene[1] |

| Rotatable Bonds | 1 | ChemScene[1] |

Synthesis Protocol

A detailed experimental protocol for the synthesis of 2-Chloro-6-methyl-5-phenylnicotinonitrile has been reported, starting from 3-cyano-6-methyl-5-phenyl-1H-pyridin-2-one.

Materials:

-

3-cyano-6-methyl-5-phenyl-1H-pyridin-2-one (100.34 g)

-

Phenylphosphonic dichloride (C₆H₅POCl₂) (192 ml)

-

Ice water

-

Ether

-

Hexane

-

15% aqueous potassium bicarbonate solution

Procedure:

-

A mixture of 100.34 g of 3-cyano-6-methyl-5-phenyl-1H-pyridin-2-one and 192 ml of phenylphosphonic dichloride is heated to a temperature of 160-170°C.[2]

-

The reaction mixture is maintained at this temperature for approximately 16 hours.[2]

-

After the reaction period, the mixture is cooled and then carefully poured into ice water.[2]

-

The resulting solid product is collected by filtration and dried in a vacuum oven.[2]

-

The dried solid is then extracted with ether.[2]

-

The ether solution is concentrated, and the residue is washed with hexane.[2]

-

The washed residue is subsequently extracted with 300 ml of a 15% aqueous potassium bicarbonate solution.[2]

-

The resulting solid is dried in a vacuum oven to yield 92.71 g (85% yield) of 2-chloro-3-cyano-6-methyl-5-phenylpyridine (2-Chloro-6-methyl-5-phenylnicotinonitrile), with a melting point of 134-135°C.[2]

Experimental Workflow Diagram:

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the biological activity of 2-Chloro-6-methyl-5-phenylnicotinonitrile or its involvement in any specific signaling pathways. The search of scientific literature and chemical databases did not yield any studies investigating its pharmacological effects or mechanism of action.

It is worth noting that structurally related compounds, such as certain substituted thiazole-5-carboxamides, have been identified as potent Src/Abl kinase inhibitors with antitumor activity.[3] Additionally, other nicotinic acid derivatives have been explored for a range of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties. However, these findings on analogous structures cannot be directly extrapolated to 2-Chloro-6-methyl-5-phenylnicotinonitrile without dedicated experimental investigation.

Conclusion

This technical guide provides a comprehensive overview of the current knowledge on 2-Chloro-6-methyl-5-phenylnicotinonitrile. While its chemical identity, properties, and a detailed synthesis protocol are well-defined, its biological profile remains uncharacterized. For researchers in drug discovery and development, this compound could represent a novel scaffold for further chemical modification and biological screening, particularly given the diverse activities observed in structurally related nicotinonitrile and substituted pyridine derivatives. Future studies are warranted to elucidate its potential therapeutic applications.

References

- 1. chemscene.com [chemscene.com]

- 2. prepchem.com [prepchem.com]

- 3. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of 2-Chloro-6-methyl-5-phenylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 2-Chloro-6-methyl-5-phenylnicotinonitrile. Due to the limited availability of experimental data for this specific compound, this document synthesizes information from structurally related molecules to offer a predictive profile. It includes tabulated physicochemical data, a detailed experimental protocol for a plausible synthetic route, and an examination of a potential mechanism of action based on the known biological activities of similar nicotinonitrile derivatives. This guide is intended to serve as a foundational resource for researchers interested in the evaluation and development of this and related compounds.

Introduction

Nicotinonitrile derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These activities include potential applications as anticancer, antimicrobial, antiviral, and insecticidal agents.[1][2][3] The unique electronic and structural features of the cyanopyridine core make it a versatile scaffold for the design of novel therapeutic agents. This guide focuses on the specific derivative, 2-Chloro-6-methyl-5-phenylnicotinonitrile, providing a detailed, albeit predictive, analysis of its core properties and potential applications.

Physicochemical Properties

Table 1: General and Physical Properties (Predicted)

| Property | Predicted Value/Information | Source (Analogous Compounds) |

| IUPAC Name | 2-Chloro-6-methyl-5-phenylpyridine-3-carbonitrile | - |

| Molecular Formula | C₁₃H₉ClN₂ | - |

| Molecular Weight | 228.68 g/mol | Calculated |

| Appearance | Likely a solid at room temperature | General observation for similar compounds |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, Chloroform) and have low solubility in water. | General observation for similar compounds |

Table 2: Spectroscopic Data (Predicted)

| Spectroscopic Technique | Predicted Characteristics | Source (Analogous Compounds) |

| ¹H NMR | Aromatic protons (phenyl and pyridine rings), methyl group singlet. | [4] |

| ¹³C NMR | Signals for aromatic carbons, nitrile carbon, and methyl carbon. | [4] |

| IR Spectroscopy (cm⁻¹) | ~2220-2230 (C≡N stretch), C-Cl stretch, aromatic C-H and C=C stretches. | [5] |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. | - |

Experimental Protocols

The following is a representative experimental protocol for the synthesis of a structurally related class of compounds, 2-amino-4,6-diarylnicotinonitriles, which can be adapted for the synthesis of 2-Chloro-6-methyl-5-phenylnicotinonitrile. The proposed synthesis would likely proceed via a multi-component reaction.

Proposed Synthesis of 2-Chloro-6-methyl-5-phenylnicotinonitrile (Adaptable Protocol)

This proposed synthesis is based on established methods for creating substituted nicotinonitriles, such as the Gewald reaction or variations thereof.[6][7]

Reaction Scheme:

References

An In-depth Technical Guide on 2-Chloro-6-methyl-5-phenylnicotinonitrile: Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility and stability of 2-Chloro-6-methyl-5-phenylnicotinonitrile, a compound of interest in pharmaceutical research. Due to the limited availability of specific experimental data for this exact molecule, this document outlines standardized methodologies and protocols for determining these crucial parameters. Additionally, it explores potential biological pathways based on the activity of structurally related compounds.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. Key parameters include solubility in various media and its chemical stability under different environmental conditions.

Solubility Data

Table 1: Solubility of 2-Chloro-6-methyl-5-phenylnicotinonitrile in Various Solvents

| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Method |

| Water | 25 | Data to be determined | Data to be determined | Shake-flask method |

| Phosphate Buffered Saline (pH 7.4) | 25 | Data to be determined | Data to be determined | Shake-flask method |

| 0.1 M HCl | 25 | Data to be determined | Data to be determined | Shake-flask method |

| 0.1 M NaOH | 25 | Data to be determined | Data to be determined | Shake-flask method |

| Ethanol | 25 | Data to be determined | Data to be determined | Shake-flask method |

| DMSO | 25 | Data to be determined | Data to be determined | Shake-flask method |

| Polyethylene Glycol 400 | 25 | Data to be determined | Data to be determined | Shake-flask method |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.

Objective: To determine the saturation concentration of 2-Chloro-6-methyl-5-phenylnicotinonitrile in a specific solvent.

Materials:

-

2-Chloro-6-methyl-5-phenylnicotinonitrile (solid)

-

Selected solvents (e.g., water, PBS, ethanol)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of the solid compound to a vial containing a known volume of the solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the samples to stand to let undissolved solid settle.

-

Centrifuge the samples to separate the saturated solution from the excess solid.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectroscopy.

-

Calculate the solubility based on the measured concentration and the dilution factor.

Caption: Workflow for solubility determination using the shake-flask method.

Stability Data

Chemical stability is a critical parameter that influences a drug's shelf-life, formulation, and storage conditions. Stability studies are conducted under various stress conditions to identify potential degradation pathways.

Table 2: Stability of 2-Chloro-6-methyl-5-phenylnicotinonitrile under Stress Conditions

| Condition | Purity (%) after Time (t) | Degradants Formed | Method |

| Hydrolytic Stability | |||

| Acidic (e.g., 0.1 M HCl, 60°C) | Data to be determined | Identify and quantify | HPLC-MS |

| Neutral (e.g., Water, 60°C) | Data to be determined | Identify and quantify | HPLC-MS |

| Basic (e.g., 0.1 M NaOH, 60°C) | Data to be determined | Identify and quantify | HPLC-MS |

| Oxidative Stability | |||

| 3% H₂O₂ at room temperature | Data to be determined | Identify and quantify | HPLC-MS |

| Photostability | |||

| Solid-state (ICH Q1B) | Data to be determined | Identify and quantify | HPLC-MS |

| In solution (ICH Q1B) | Data to be determined | Identify and quantify | HPLC-MS |

| Thermal Stability | |||

| Solid-state (e.g., 80°C) | Data to be determined | Identify and quantify | HPLC-MS |

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance.

Objective: To identify the degradation products of 2-Chloro-6-methyl-5-phenylnicotinonitrile under various stress conditions.

Materials:

-

2-Chloro-6-methyl-5-phenylnicotinonitrile

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade solvents

-

Photostability chamber

-

Oven

Procedure:

-

Hydrolytic Degradation: Prepare solutions of the compound in acidic, basic, and neutral media. Incubate these solutions at elevated temperatures (e.g., 60-80°C) for a defined period.

-

Oxidative Degradation: Treat a solution of the compound with an oxidizing agent like hydrogen peroxide at room temperature.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

-

Thermal Degradation: Expose the solid compound to high temperatures (e.g., 80°C) in a controlled oven.

-

Sample Analysis: At specified time points, withdraw samples and quench the degradation process if necessary (e.g., by neutralization). Analyze the samples using a stability-indicating HPLC method, often coupled with mass spectrometry (HPLC-MS), to separate and identify the parent compound and any degradation products.

Caption: General workflow for forced degradation studies.

Potential Signaling Pathway Involvement

While specific biological data for 2-Chloro-6-methyl-5-phenylnicotinonitrile is scarce, a structurally similar compound, N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (Dasatinib), is a known dual inhibitor of Src and Abl kinases. This suggests that 2-Chloro-6-methyl-5-phenylnicotinonitrile and its derivatives could potentially interact with similar kinase signaling pathways, which are often implicated in cancer.

Caption: Hypothesized inhibition of Src/Abl kinase pathways.

This guide provides a framework for the systematic evaluation of the solubility and stability of 2-Chloro-6-methyl-5-phenylnicotinonitrile. The experimental protocols outlined are standard in the pharmaceutical industry and can be adapted to generate the specific data required for drug development and regulatory submissions. The hypothesized mechanism of action provides a starting point for further pharmacological investigation.

Potential Biological Activity of Substituted Nicotinonitriles: A Technical Guide

Executive Summary: The nicotinonitrile (3-cyanopyridine) scaffold is a "privileged structure" in medicinal chemistry, forming the core of several marketed drugs and a multitude of investigational compounds.[1] Its synthetic accessibility and the ease of substitution on the pyridine ring have allowed for the creation of large libraries of derivatives with a broad spectrum of pharmacological activities.[2] This technical guide provides an in-depth overview of the significant biological activities of substituted nicotinonitriles, with a primary focus on their anticancer potential through mechanisms like kinase inhibition and apoptosis induction. Additionally, their roles as antimicrobial, antiviral, and anti-inflammatory agents are explored. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes critical pathways and workflows to serve as a comprehensive resource for researchers in drug discovery and development.

Introduction

The pyridine ring is one of the most prevalent nitrogen-containing heteroaromatics in physiologically active compounds, including natural products like nicotinamide and vitamin B6. Within this class, the nicotinonitrile framework has garnered substantial attention for its diverse pharmacological profile.[3][4] Marketed drugs such as the kinase inhibitors Bosutinib and Neratinib, and the cardiotonic agents Milrinone and Olprinone, feature this core structure, underscoring its therapeutic relevance.[3] Research has demonstrated that substituted nicotinonitriles possess a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, antihypertensive, and antiviral properties.[4][5] This versatility makes the nicotinonitrile scaffold a fertile ground for the development of novel therapeutic agents.

Potent Anticancer Activity

The most extensively studied biological activity of nicotinonitrile derivatives is their potential as anticancer agents.[6] These compounds have been shown to exert cytotoxic effects against a wide range of human cancer cell lines, often through targeted molecular mechanisms.[7][8][9]

Mechanisms of Anticancer Action

Substituted nicotinonitriles combat cancer through several key mechanisms, primarily by interfering with critical cell signaling pathways that control proliferation and survival.

2.1.1 Kinase Inhibition Many nicotinonitrile derivatives function as potent inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.

-

PIM Kinases: The PIM family of serine/threonine kinases is frequently overexpressed in various cancers, where they promote cell survival and proliferation.[10][11] Several nicotinonitrile compounds have been identified as potent PIM-1 kinase inhibitors.[12] By inhibiting PIM-1, these compounds can suppress downstream survival signals, preventing the phosphorylation of pro-apoptotic proteins like Bad and leading to programmed cell death.[13]

-

Tyrosine Kinases (TK): Fused heterocyclic nicotinonitriles have demonstrated significant inhibitory activity against tyrosine kinases.[14] Inhibition of TKs disrupts signaling pathways responsible for cell growth and proliferation, leading to cell cycle arrest and the induction of apoptosis.[14]

-

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key tyrosine kinase involved in angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[3] Certain 3-cyanopyridine-sulfonamide hybrids have been shown to effectively inhibit VEGFR-2, presenting a mechanism to stifle tumor growth by cutting off its nutrient supply.[4]

2.1.2 Induction of Apoptosis A primary outcome of kinase inhibition and other cytotoxic effects is the induction of apoptosis (programmed cell death). Nicotinonitrile derivatives trigger this process through the intrinsic mitochondrial pathway. Mechanistic studies show that potent compounds can:

-

Increase the expression of the tumor suppressor protein p53.[13]

-

Alter the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins, favoring apoptosis.[15][16]

-

Activate effector caspases, such as caspase-3, -7, and -9, which are the executioners of the apoptotic process.[10][14]

2.1.3 Cell Cycle Arrest By interfering with the cellular machinery, many nicotinonitrile compounds can halt the proliferation of cancer cells by inducing cell cycle arrest.[14] Depending on the specific derivative and cell line, arrest has been observed at the G1/S and G2/M checkpoints, preventing cells from replicating their DNA and dividing.[11]

Quantitative Data on Anticancer and Kinase Inhibitory Activity

The potency of various nicotinonitrile derivatives has been quantified through in vitro assays. The following tables summarize key findings from the literature.

Table 1: Cytotoxicity of Substituted Nicotinonitriles Against Human Cancer Cell Lines

| Compound/Derivative | Cell Line(s) | Activity Metric | Value (µM) | Reference(s) |

|---|---|---|---|---|

| Compound 7b | MCF-7 (Breast), PC-3 (Prostate) | IC50 | 3.58, 3.60 | [14] |

| Derivatives 5g, 7i, 8, 9 | MCF-7 (Breast), HCT-116 (Colon) | IC50 | ~ 1 - 3 | [14] |

| Compound 19 | Panel of 60 cell lines | GI50 | 1.06 - 8.92 | [4] |

| Compound 4c | HepG2 (Liver), HCT-116 (Colon) | IC50 | 8.02, 7.15 | [7] |

| Compounds 11, 12 | MCF-7 (Breast), HepG2 (Liver) | IC50 | Promising activity vs. Doxorubicin | [8] |

| Compounds 13, 19 | HepG2 (Liver), HeLa (Cervical) | IC50 | 8.78, 5.16 (HepG2); 15.32, 4.26 (HeLa) |[9] |

IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition.

Table 2: In Vitro Kinase Inhibition by Substituted Nicotinonitriles

| Compound/Derivative | Target Kinase | Activity Metric | Value (nM) | Reference(s) |

|---|---|---|---|---|

| Compound 7b | PIM-1 | IC50 | 18.9 | [14] |

| Compound 4k | PIM-1 | IC50 | 21.2 | [14] |

| Compound 8e | Pan-Pim Kinases | IC50 | ≤ 280 | [14] |

| Compound 8 | Tyrosine Kinase | IC50 | 311 | [14] |

| Compound 5g | Tyrosine Kinase | IC50 | 352 | [14] |

| Compound 19 | VEGFR-2 | IC50 | 3600 | [4] |

| Compound 29 | PIM-1 | IC50 | More potent than Quercetin (9230 nM) |[4] |

Antimicrobial and Antiviral Activities

Beyond cancer, the nicotinonitrile scaffold is a promising backbone for developing agents to combat infectious diseases.

Antibacterial and Antifungal Activity

Various nicotinonitrile derivatives, including those incorporating thiazole or synthesized as Schiff bases, have demonstrated significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[17][18] Some compounds have shown minimum inhibitory concentration (MIC) values in the low micromolar range, comparable to standard antibiotics.[17] Antifungal properties against species like Candida albicans have also been reported.[19]

Table 3: Antimicrobial Activity of Selected Nicotinonitrile Derivatives

| Compound/Derivative | Target Organism | Activity Metric | Value (µM) | Reference(s) |

|---|---|---|---|---|

| Schiff Bases 1d, 1e | S. aureus, E. faecalis, E. coli, P. aeruginosa | MIC | 3.8 - 4.0 | [17] |

| Nicotinamide NC 3 | K. pneumoniae, P. aeruginosa | MIC90 | 32 | [19] |

| Compound 4f, 4d, 4g | MCF-7, A549 | IC50 | 6.39 - 9.3 |[17] |

Antiviral Activity

The therapeutic reach of nicotinonitrile derivatives extends to antiviral applications. Notably, Glycyvir, a preparation containing acylated derivatives of glycyrrhizic acid with nicotinic acid, has shown potent in vitro inhibitory activity against SARS-CoV-2 (the virus causing COVID-19) and pseudoviruses of HIV-1.[4] This suggests that the nicotinonitrile moiety can be a valuable component in the design of broad-spectrum antiviral agents.

Other Key Biological Activities

-

Anti-inflammatory Activity: Nicotinonitrile conjugates have been developed as potent anti-inflammatory agents.[20] Their mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of inflammatory prostaglandins.[3]

-

Antioxidant Activity: Several series of nicotinonitriles, particularly those bearing furan or phenothiazine moieties, have demonstrated significant antioxidant capabilities by scavenging free radicals, which can protect cells from oxidative damage.[4]

Key Experimental Protocols

The evaluation of substituted nicotinonitriles relies on a set of standardized in vitro assays.

General Synthesis Approach

Many biologically active nicotinonitriles are synthesized through multi-component reactions. A common and efficient method involves the one-pot condensation of a chalcone derivative (itself formed from an aldehyde and an acetophenone) with malononitrile in the presence of a catalyst like ammonium acetate.[21][12]

Caption: Generalized workflow for the synthesis of nicotinonitrile derivatives.

In Vitro Cytotoxicity: Sulforhodamine B (SRB) Assay

The SRB assay is a widely used colorimetric method to determine cytotoxicity, based on the measurement of cellular protein content.[22][23][24]

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-40,000 cells/well and incubate for 24 hours.[25]

-

Drug Treatment: Add various concentrations of the test compounds to the wells and incubate for an additional 48-96 hours.[23][25]

-

Cell Fixation: Gently add cold 50% (w/v) trichloroacetic acid (TCA) to each well (to a final concentration of 10%) and incubate at 4°C for 1 hour to fix the cells.[25]

-

Washing: Discard the supernatant, wash the plates five times with water, and air dry completely.[23][25]

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[23][24]

-

Remove Unbound Dye: Wash the plates four times with 1% acetic acid and air dry.[23]

-

Solubilization & Measurement: Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.[23][26] Measure the optical density (OD) at ~510-540 nm using a microplate reader.[24][26]

Caption: Experimental workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

PIM-1 Kinase Apoptosis Induction Pathway

The inhibition of PIM-1 kinase by nicotinonitrile derivatives triggers a cascade of events leading to apoptosis, providing a clear therapeutic mechanism.

Caption: PIM-1 kinase inhibition pathway leading to apoptosis.

Conclusion and Future Outlook

Substituted nicotinonitriles represent a highly versatile and potent class of compounds with significant therapeutic potential across oncology, infectious diseases, and inflammatory conditions. Their efficacy as kinase inhibitors, particularly against PIM-1, has established a strong foundation for their development as targeted anticancer agents. The ability to induce apoptosis and cell cycle arrest further solidifies their promise in this area. Future research should focus on optimizing lead compounds to improve pharmacokinetic and ADME (absorption, distribution, metabolism, and excretion) profiles, conducting extensive in vivo studies to validate in vitro findings, and exploring synergistic combinations with existing therapies to overcome drug resistance. The continued exploration of the vast chemical space surrounding the nicotinonitrile scaffold is poised to deliver the next generation of targeted therapeutics.

References

- 1. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. jabps.journals.ekb.eg [jabps.journals.ekb.eg]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Anticancer evaluation of some newly synthesized N-nicotinonitrile derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PIM1 kinase regulates cell death, tumor growth and chemotherapy response revealing a novel target in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. JCI - PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis [jci.org]

- 14. eurekaselect.com [eurekaselect.com]

- 15. The PIM-1 serine kinase prolongs survival and inhibits apoptosis-related mitochondrial dysfunction in part through a bcl-2-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. experts.arizona.edu [experts.arizona.edu]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. scispace.com [scispace.com]

- 25. rsc.org [rsc.org]

- 26. canvaxbiotech.com [canvaxbiotech.com]

The Nicotinonitrile Scaffold: A Comprehensive Technical Guide for Drug Discovery

An In-depth Review of the Nicotinonitrile Chemical Class for Researchers, Scientists, and Drug Development Professionals

The nicotinonitrile, or 3-cyanopyridine, nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its presence in a variety of biologically active compounds, including marketed drugs, underscores its importance as a privileged structure in drug design and development. This technical guide provides a comprehensive overview of the nicotinonitrile chemical class, including its core properties, synthesis, and diverse pharmacological applications, with a focus on quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Core Chemical Properties and Synthesis

Nicotinonitrile is a white crystalline solid with the molecular formula C₆H₄N₂.[1] The core structure consists of a pyridine ring substituted with a nitrile group at the 3-position. This arrangement results in a molecule with a significant dipole moment due to the electron-withdrawing nature of both the pyridine nitrogen and the cyano group.[1]

Table 1: Physicochemical Properties of Nicotinonitrile [1][2][3]

| Property | Value |

| Molecular Formula | C₆H₄N₂ |

| Molar Mass | 104.11 g/mol |

| Melting Point | 48-52 °C |

| Boiling Point | 201-206.9 °C |

| Density | 1.159 g/cm³ |

| Water Solubility | 140 g/L (20 °C) |

The synthesis of nicotinonitrile derivatives is versatile, with several established methods. A common industrial-scale production involves the ammoxidation of 3-methylpyridine (3-picoline).[3] For laboratory-scale synthesis of substituted nicotinonitriles, multi-component reactions are frequently employed.

Pharmacological Applications and Mechanisms of Action

Nicotinonitrile derivatives exhibit a broad spectrum of pharmacological activities, positioning them as valuable leads for drug discovery in various therapeutic areas.[4][5] Marketed drugs containing this scaffold include the anticancer agents bosutinib and neratinib, as well as the cardiotonic agents milrinone and olprinone.[5][6]

Anticancer Activity

A significant area of investigation for nicotinonitrile derivatives is oncology. These compounds have been shown to exert their antiproliferative effects through the inhibition of various protein kinases crucial for cancer cell growth and survival.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process critical for tumor growth and metastasis.[4] Several nicotinonitrile-sulfonamide hybrids have demonstrated potent inhibitory activity against VEGFR-2.[4]

// Nodes VEGF [label="VEGF", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR2 [label="VEGFR-2", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#F1F3F4", fontcolor="#202124"]; PKC [label="PKC", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Nicotinonitrile [label="Nicotinonitrile\nDerivatives", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges VEGF -> VEGFR2 [color="#5F6368"]; VEGFR2 -> PLCg [color="#5F6368"]; VEGFR2 -> PI3K [color="#5F6368"]; PLCg -> PKC [color="#5F6368"]; PKC -> RAF [color="#5F6368"]; RAF -> MEK [color="#5F6368"]; MEK -> ERK [color="#5F6368"]; PI3K -> AKT [color="#5F6368"]; ERK -> Proliferation [color="#5F6368"]; AKT -> Proliferation [color="#5F6368"]; Nicotinonitrile -> VEGFR2 [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2.0];

// Invisible edges for layout {rank=same; VEGF; Nicotinonitrile} }

Caption: VEGFR-2 Signaling Pathway Inhibition.

Table 2: Anticancer Activity of Nicotinonitrile Derivatives against VEGFR-2 and Cancer Cell Lines [4]

| Compound | Target | IC₅₀ (µM) | Cell Line | GI₅₀ (µM) |

| 19 | VEGFR-2 | 3.6 | Various | 1.06-8.92 |

| Sorafenib (Reference) | VEGFR-2 | 4.8 | - | - |

The Epidermal Growth Factor Receptor (EGFR) is another transmembrane tyrosine kinase that, when overexpressed or mutated, can drive tumor growth.[4] Certain 4-anilino-3-cyano-5-substituted pyridine derivatives have shown potent EGFR inhibitory activity.[4]

// Nodes EGF [label="EGF", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Grb2_Sos [label="Grb2/Sos", fillcolor="#F1F3F4", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#F1F3F4", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Growth [label="Cell Growth,\nProliferation, Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Nicotinonitrile [label="Nicotinonitrile\nDerivatives", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges EGF -> EGFR [color="#5F6368"]; EGFR -> Grb2_Sos [color="#5F6368"]; EGFR -> PI3K [color="#5F6368"]; Grb2_Sos -> Ras [color="#5F6368"]; Ras -> Raf [color="#5F6368"]; Raf -> MEK [color="#5F6368"]; MEK -> ERK [color="#5F6368"]; PI3K -> Akt [color="#5F6368"]; ERK -> Cell_Growth [color="#5F6368"]; Akt -> Cell_Growth [color="#5F6368"]; Nicotinonitrile -> EGFR [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2.0];

// Invisible edges for layout {rank=same; EGF; Nicotinonitrile} }

Caption: EGFR Signaling Pathway Inhibition.

Table 3: Anticancer Activity of Nicotinonitrile Derivatives against EGFR and Cancer Cell Lines [4]

| Compound | Target | IC₅₀ (µM) | Cell Line | Growth Inhibition (%) |

| 18 | EGFR | 0.6 | A-549 | - |

| 18 | ErbB-2 | - | HL-60 | - |

PIM-1 is a serine/threonine kinase that is overexpressed in several cancers and plays a role in cell survival and proliferation.[4] Nicotinonitrile hybrids have been developed as potent inhibitors of PIM-1 kinase.[4]

// Nodes Cytokines [label="Cytokines (e.g., IL-6)", fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="Cytokine Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; JAK [label="JAK", fillcolor="#F1F3F4", fontcolor="#202124"]; STAT [label="STAT3/5", fillcolor="#F1F3F4", fontcolor="#202124"]; PIM1 [label="PIM-1 Kinase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Substrates [label="Downstream Substrates\n(e.g., Bad, p27)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Survival [label="Cell Survival,\nProliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Nicotinonitrile [label="Nicotinonitrile\nDerivatives", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Cytokines -> Receptor [color="#5F6368"]; Receptor -> JAK [color="#5F6368"]; JAK -> STAT [color="#5F6368"]; STAT -> PIM1 [label="Transcription", color="#5F6368"]; PIM1 -> Substrates [label="Phosphorylation", color="#5F6368"]; Substrates -> Cell_Survival [color="#5F6368"]; Nicotinonitrile -> PIM1 [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2.0]; }

Caption: PIM-1 Signaling Pathway Inhibition.

Table 4: PIM-1 Kinase Inhibitory Activity of Nicotinonitrile Hybrids [4]

| Compound | Target | IC₅₀ (µM) |

| 20 | PIM-1 | 0.94 |

Anti-inflammatory Activity

Nicotinonitrile derivatives have also been explored for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[4]

Table 5: Anti-inflammatory Activity of Nicotinonitrile Derivatives [4]

| Compound | Activity | Result |

| 11a, 11b | In vivo edema inhibition | More effective than indomethacin |

| 13 | COX-2 Inhibition | 46.90% inhibition of paw edema |

| 15, 16 | Anti-inflammatory | Better than celecoxib (edema inhibition) |

Bronchodilator Activity

Certain nicotinonitrile-containing compounds have demonstrated potent bronchodilator effects, suggesting their potential in treating respiratory diseases like asthma.[4]

Table 6: Bronchodilator Activity of Nicotinonitrile Derivatives [4]

| Compound | IC₅₀ (µM) |

| 55 | 3.28 |

| 56 | 5.34 |

| Theophylline (Reference) | 11.57 |

Experimental Protocols

General Synthesis of 2-Amino-nicotinonitrile Derivatives

// Nodes Start [label="Start:\nAldehyde & Acetophenone", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Step1 [label="Step 1: Chalcone Synthesis\n(Base, Ethanol, RT)", fillcolor="#F1F3F4", fontcolor="#202124"]; Chalcone [label="Chalcone Intermediate", shape=folder, fillcolor="#FFFFFF", fontcolor="#202124"]; Step2 [label="Step 2: Cyclization\n(Malononitrile, NH4OAc, Reflux)", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="2-Amino-nicotinonitrile\nDerivative", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Step1 [color="#5F6368"]; Step1 -> Chalcone [color="#5F6368"]; Chalcone -> Step2 [color="#5F6368"]; Step2 -> Product [color="#5F6368"]; }

Caption: General Experimental Workflow for Synthesis.

A common and efficient method for the synthesis of 2-amino-4,6-diaryl-nicotinonitriles involves a two-step, one-pot procedure:

-

Chalcone Formation: Equimolar amounts of a substituted acetophenone and a substituted benzaldehyde are dissolved in ethanol. An aqueous solution of a base (e.g., 10% NaOH) is added, and the mixture is stirred at room temperature. The completion of the reaction is monitored by thin-layer chromatography (TLC).

-

Cyclization: To the reaction mixture containing the formed chalcone, malononitrile and an excess of ammonium acetate are added. The mixture is then refluxed for several hours. After cooling, the precipitated product is filtered, washed, and recrystallized to yield the desired 2-amino-nicotinonitrile derivative.

In Vitro VEGFR-2 Kinase Inhibition Assay

The inhibitory activity of nicotinonitrile derivatives against VEGFR-2 can be determined using commercially available kinase assay kits. A general protocol is as follows:

-

A solution of the test compound is prepared, typically in DMSO.

-

The VEGFR-2 enzyme, a suitable substrate (e.g., poly(Glu, Tyr)), and ATP are combined in a kinase assay buffer in the wells of a microplate.

-

The test compound is added to the wells at the desired concentration.

-

The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration.

-

A kinase detection reagent (e.g., Kinase-Glo®) is added to stop the reaction and measure the remaining ATP, which is inversely proportional to the kinase activity.

-

Luminescence is measured using a microplate reader.

-

The percentage of inhibition is calculated relative to a control without the inhibitor, and IC₅₀ values are determined from dose-response curves.

Evaluation of Bronchodilator Activity using Isolated Guinea Pig Tracheal Rings

This ex vivo method assesses the relaxant effect of compounds on airway smooth muscle:

-

Guinea pigs are euthanized, and the tracheas are excised and placed in Krebs-Henseleit solution.

-

The trachea is cut into rings, which are then suspended in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and aerated with a mixture of 95% O₂ and 5% CO₂.

-

The tracheal rings are pre-contracted with a spasmogen, such as histamine or methacholine.

-

Once a stable contraction is achieved, cumulative concentrations of the test compound are added to the organ bath.

-

The relaxation of the tracheal rings is measured isometrically using a force transducer.

-

The relaxant effect is expressed as a percentage of the maximal relaxation induced by a standard bronchodilator like theophylline or atropine.

-

Dose-response curves are constructed, and EC₅₀ or IC₅₀ values are calculated to determine the potency of the compound.[4]

Conclusion

The nicotinonitrile scaffold represents a versatile and highly valuable core structure in medicinal chemistry. Its derivatives have demonstrated a wide array of pharmacological activities, particularly in the fields of oncology, inflammation, and respiratory diseases. The synthetic accessibility of this scaffold allows for extensive structural modifications, enabling the fine-tuning of activity and selectivity towards specific biological targets. The data and protocols presented in this guide aim to provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of the nicotinonitrile chemical class. Further investigation into the structure-activity relationships, mechanisms of action, and pharmacokinetic properties of novel nicotinonitrile derivatives will undoubtedly lead to the development of new and improved therapeutic agents.

References

- 1. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]

- 2. In vitro VEGFR2 kinase activity assay [bio-protocol.org]

- 3. digital.wpi.edu [digital.wpi.edu]

- 4. researchgate.net [researchgate.net]

- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety and Handling of 2-Chloro-6-methyl-5-phenylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Chloro-6-methyl-5-phenylnicotinonitrile, a substituted nicotinonitrile derivative of interest in chemical and pharmaceutical research. Due to the limited availability of data for this specific compound, information from structurally related compounds has been included to provide a thorough overview of potential hazards and safe handling practices.

Hazard Identification and Classification

2-Chloro-6-methyl-5-phenylnicotinonitrile is classified as a hazardous substance. The primary hazards associated with this compound are related to its potential for acute toxicity, skin and eye irritation, and respiratory tract irritation. Some sources indicate more severe hazards, including the potential for severe skin burns, eye damage, and high toxicity to aquatic life.[1] Therefore, it is crucial to handle this compound with appropriate caution.

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2] |

| Potential Additional Hazard | Category 1B | H314: Causes severe skin burns and eye damage[1] |

| Potential Additional Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects[1] |

GHS Pictogram:

-

GHS07 (Exclamation Mark): Indicates that the substance may cause less serious health effects, such as irritation or acute toxicity.[2]

Physical and Chemical Properties

A summary of the known physical and chemical properties of 2-Chloro-6-methyl-5-phenylnicotinonitrile is provided below.

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₃H₉ClN₂[3] |

| Molecular Weight | 228.68 g/mol [3] |

| Appearance | Light yellow powder/solid[4] |

| Melting Point | 157 - 161 °C |

| Solubility | No data available |

| Storage Temperature | 2-8°C, sealed in a dry environment[3] |

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize the risks associated with 2-Chloro-6-methyl-5-phenylnicotinonitrile.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | Wear tightly fitting safety goggles. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and appropriate protective clothing. |

| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary. |

Handling

-

Work in a well-ventilated area, preferably in a chemical fume hood.[5]

-

Avoid inhalation of dust and contact with skin and eyes.[5]

-

Do not eat, drink, or smoke in the laboratory.[6]

-

Wash hands thoroughly after handling.[6]

-

Keep the container tightly closed when not in use.[4]

Storage

-

Store in a cool, dry, and well-ventilated area.[3]

-

Keep the container tightly sealed to prevent moisture ingress.[3]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6]

Emergency Procedures

First Aid Measures

Table 4: First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7] |

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[7]

-

Unsuitable Extinguishing Media: Do not use a heavy stream of water as it may spread the fire.

-

Hazardous Combustion Products: Thermal decomposition may produce toxic and irritating gases, including carbon oxides, nitrogen oxides, and hydrogen chloride.[6]

-

Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel from the area. Wear appropriate PPE as described in Section 3.1. Avoid breathing dust and contact with the substance.[5][7]

-

Environmental Precautions: Prevent the substance from entering drains and waterways.[7]

-

Containment and Cleanup: Carefully sweep up the spilled material and place it in a suitable, labeled container for disposal. Avoid generating dust.[5]

Toxicological Information

Table 5: Summary of Toxicological Hazards

| Hazard | Description |

| Acute Oral Toxicity | Harmful if swallowed.[1][2] |

| Skin Irritation | Causes skin irritation.[2] |

| Eye Irritation | Causes serious eye irritation.[2] |

| Respiratory Irritation | May cause respiratory irritation.[2] |

| Carcinogenicity | No data available. |

| Mutagenicity | No data available. |

| Reproductive Toxicity | No data available. |

Potential Biological Activity and Experimental Protocols

Potential Biological Activity: Src/Abl Kinase Inhibition

While the specific biological activity of 2-Chloro-6-methyl-5-phenylnicotinonitrile is not extensively documented, the structurally related compound Dasatinib, which contains a 2-chloro-6-methylphenyl moiety, is a known dual inhibitor of Src and Abl tyrosine kinases. These kinases are crucial components of signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of these pathways is implicated in various cancers.

The Src-Abl signaling pathway is a complex network of protein interactions. A simplified representation of this pathway is provided below.

Caption: Simplified Src/Abl signaling pathway and potential inhibition.

Experimental Protocol: General In Vitro Kinase Assay

The following is a general protocol for an in vitro kinase assay to evaluate the inhibitory potential of 2-Chloro-6-methyl-5-phenylnicotinonitrile against a target kinase (e.g., Src or Abl). This protocol should be adapted and optimized for specific experimental conditions.

Materials:

-

Purified active kinase (e.g., recombinant Src or Abl)

-

Kinase substrate (e.g., a specific peptide)

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

ATP solution

-

2-Chloro-6-methyl-5-phenylnicotinonitrile stock solution (dissolved in a suitable solvent like DMSO)

-

96-well plates

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Plate reader

Procedure:

-

Prepare serial dilutions of 2-Chloro-6-methyl-5-phenylnicotinonitrile in the kinase reaction buffer.

-

In a 96-well plate, add the kinase, substrate, and the test compound dilutions. Include appropriate controls (no inhibitor, no enzyme).

-

Initiate the kinase reaction by adding ATP to each well.[1]

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time.[1]

-

Stop the reaction according to the assay kit manufacturer's instructions.

-

Add the detection reagent to measure the amount of ADP produced, which is proportional to the kinase activity.

-

Read the luminescence or fluorescence signal using a plate reader.

-

Calculate the IC₅₀ value of the compound by plotting the percentage of kinase inhibition against the compound concentration.

Caption: General workflow for an in vitro kinase inhibition assay.

Disposal Considerations

Dispose of 2-Chloro-6-methyl-5-phenylnicotinonitrile and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. It is recommended to consult with a licensed professional waste disposal service. Do not allow the material to be released into the environment.[7]

Disclaimer

This document is intended to provide guidance on the safe handling of 2-Chloro-6-methyl-5-phenylnicotinonitrile for research purposes. The information provided is based on available data and may not be exhaustive. It is the responsibility of the user to conduct a thorough risk assessment and to implement appropriate safety measures. The user assumes all risks and liabilities associated with the handling, storage, and use of this compound.

References

- 1. In vitro kinase assay [protocols.io]

- 2. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide on 2-Chloro-6-methyl-5-phenylnicotinonitrile and Related Compounds

Disclaimer: Extensive literature searches did not yield specific data for the compound 2-Chloro-6-methyl-5-phenylnicotinonitrile. This technical guide therefore provides a comprehensive review of structurally related compounds, focusing on nicotinonitrile derivatives and molecules containing the 2-chloro-6-methylphenyl moiety, to offer insights into the potential synthesis, properties, and biological activities of the target compound.

Synthesis of Related Nicotinonitrile and Pyridine Derivatives

The synthesis of substituted nicotinonitriles and related pyridine cores often involves multi-step processes. Below are detailed experimental protocols for the synthesis of related compounds.

Synthesis of 2-Chloro-5-fluoronicotinonitrile

A common route to synthesize substituted nicotinonitriles involves the dehydration of a corresponding nicotinamide or the conversion from a nicotinaldehyde. One documented synthesis of 2-chloro-5-fluoronicotinonitrile proceeds from 2-chloro-5-fluoronicotinaldehyde.[1]

Experimental Protocol:

-

Oxime Formation: A solution of 2-chloro-5-fluoronicotinaldehyde (0.856 g, 5.365 mmol) in ethanol (10 mL) is added to a solution of hydroxylamine hydrochloride (0.410 g, 5.902 mmol) in water (7.5 mL). The mixture is stirred at room temperature for 1 hour, during which a white solid precipitates. Water (10 mL) is added, and the solid intermediate is collected by filtration.[1]

-

Dehydration to Nitrile: The intermediate solid is suspended in dichloromethane (15 mL) under a nitrogen atmosphere. Carbonyl diimidazole (1.044 g, 6.438 mmol) is added, and the mixture is heated at reflux for 1 hour.[1]

-

Purification: The reaction mixture is concentrated, and the residue is purified by silica gel chromatography (15% hexanes/EtOAc) to yield 2-chloro-5-fluoronicotinonitrile as a white solid.[1]

A visual representation of this synthetic workflow is provided below.

References

An In-depth Technical Guide to the Proposed Synthesis and Potential Significance of 2-Chloro-6-methyl-5-phenylnicotinonitrile

Disclaimer: The compound 2-Chloro-6-methyl-5-phenylnicotinonitrile is not a well-documented substance in current scientific literature. This guide, therefore, presents a hypothetical pathway for its synthesis and explores its potential areas of research based on the known chemistry and biological activities of structurally related molecules. The experimental protocols are derived from established methods for analogous compounds.

Introduction

Nicotinonitrile derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Molecules incorporating the nicotinonitrile scaffold have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. The targeted compound, 2-Chloro-6-methyl-5-phenylnicotinonitrile, combines several key structural features: a chlorinated pyridine ring, a methyl group, and a phenyl substituent. These features suggest that it could be a valuable subject for further investigation in drug discovery and materials science. This document provides a comprehensive overview of a proposed synthetic route and potential research applications for this novel compound.

Proposed Synthetic Pathway

The synthesis of 2-Chloro-6-methyl-5-phenylnicotinonitrile can be envisioned through a multi-step process, commencing from commercially available starting materials. A plausible synthetic strategy involves the construction of a substituted nicotinonitrile core, followed by the introduction of the phenyl group via a cross-coupling reaction.

A logical workflow for the synthesis is outlined below:

Caption: Proposed synthetic workflow for 2-Chloro-6-methyl-5-phenylnicotinonitrile.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for each step of the proposed synthesis, based on established chemical literature for similar transformations.

Step 1: Synthesis of 2-Chloro-6-methylnicotinamide

This initial step involves the conversion of 2-chloro-6-methylnicotinic acid to its corresponding amide.

-

Reaction:

-

A mixture of 2-chloro-6-methylnicotinic acid (1 equivalent) and oxalyl chloride (1.5 equivalents) in dichloromethane (DCM) is stirred at room temperature for 2 hours.[1]

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in tetrahydrofuran (THF) and treated with ammonium hydroxide (excess) at room temperature for 2 hours.[1]

-

The resulting mixture is filtered, and the filtrate is concentrated under reduced pressure to yield the crude product.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Step 2: Synthesis of 2-Chloro-6-methylnicotinonitrile

The second step is the dehydration of the nicotinamide to the nicotinonitrile.

-

Reaction:

-

2-Chloro-6-methylnicotinamide (1 equivalent) is treated with a dehydrating agent such as phosphorus oxychloride (POCl₃) (2-3 equivalents).

-

The mixture is heated at reflux for several hours until the reaction is complete (monitored by TLC).

-

The reaction mixture is then carefully poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate).

-

The product is extracted with an organic solvent (e.g., ethyl acetate).

-

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude nitrile can be purified by column chromatography on silica gel.

Step 3: Synthesis of 2-Chloro-6-methyl-5-bromonicotinonitrile

This step introduces a bromine atom at the 5-position of the pyridine ring, which is necessary for the subsequent cross-coupling reaction.

-

Reaction:

-

2-Chloro-6-methylnicotinonitrile (1 equivalent) is dissolved in concentrated sulfuric acid.

-

N-Bromosuccinimide (NBS) (1.1 equivalents) is added portion-wise at 0 °C.

-

The reaction mixture is stirred at room temperature for several hours.

-

The mixture is then poured onto ice water, and the precipitate is collected by filtration.

-

-

Purification: The solid is washed with water and can be further purified by recrystallization.

Step 4: Synthesis of 2-Chloro-6-methyl-5-phenylnicotinonitrile via Suzuki Coupling

The final step is the palladium-catalyzed Suzuki cross-coupling reaction to introduce the phenyl group.[2][3]

-

Reaction:

-

A mixture of 2-chloro-6-methyl-5-bromonicotinonitrile (1 equivalent), phenylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents) is prepared in a suitable solvent system (e.g., toluene/ethanol/water).[4]

-

The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours.

-

The reaction is monitored by TLC or GC-MS.

-

-

Purification: After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product can be purified by column chromatography.

Data Presentation

The following tables summarize the hypothetical quantitative data for the proposed synthesis.

Table 1: Reactants and Stoichiometry

| Step | Starting Material | Reagent(s) | Molar Ratio (SM:Reagent) |

| 1 | 2-Chloro-6-methylnicotinic acid | Oxalyl chloride, Ammonium hydroxide | 1 : 1.5, 1 : excess |

| 2 | 2-Chloro-6-methylnicotinamide | Phosphorus oxychloride | 1 : 2.5 |

| 3 | 2-Chloro-6-methylnicotinonitrile | N-Bromosuccinimide | 1 : 1.1 |

| 4 | 2-Chloro-6-methyl-5-bromonicotinonitrile | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 1 : 1.2 : 0.05 : 2 |

Table 2: Reaction Conditions and Expected Yields

| Step | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |

| 1 | DCM, THF | Room Temperature | 4 | 85-95 |

| 2 | Neat or High-boiling solvent | Reflux | 4-8 | 70-85 |

| 3 | H₂SO₄ | 0 to Room Temperature | 2-4 | 60-75 |

| 4 | Toluene/Ethanol/Water | Reflux | 6-12 | 50-70 |

Potential Signaling Pathway Interactions

Given the structural motifs present in 2-Chloro-6-methyl-5-phenylnicotinonitrile, it is plausible that this compound could interact with various biological signaling pathways. For instance, substituted nicotinonitriles have been reported to exhibit inhibitory activity against certain kinases. A hypothetical interaction with a generic kinase signaling pathway is depicted below.

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

While 2-Chloro-6-methyl-5-phenylnicotinonitrile remains a hypothetical compound, this guide provides a robust framework for its potential synthesis and areas of scientific inquiry. The proposed multi-step synthesis is based on well-established and reliable chemical transformations. The structural features of the target molecule suggest that it could be a valuable candidate for screening in various biological assays, particularly in the context of kinase inhibition and anticancer research. The detailed protocols and conceptual diagrams presented herein are intended to serve as a valuable resource for researchers interested in exploring the synthesis and potential applications of novel nicotinonitrile derivatives. Further experimental validation is required to confirm the feasibility of this synthetic route and to elucidate the actual properties and activities of this compound.

References

- 1. 2-CHLORO-6-METHYLNICOTINAMIDE synthesis - chemicalbook [chemicalbook.com]

- 2. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry [mdpi.com]

- 3. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Chloro-6-methyl-5-phenylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the multi-step synthesis of 2-Chloro-6-methyl-5-phenylnicotinonitrile, a substituted pyridine derivative with potential applications in medicinal chemistry and drug discovery. The synthesis involves a three-step process commencing with the bromination of a commercially available precursor, followed by a Suzuki-Miyaura cross-coupling to introduce the phenyl group, and concluding with a chlorination reaction.

Experimental Protocols

Step 1: Synthesis of 5-Bromo-2-hydroxy-6-methylnicotinonitrile

This initial step involves the electrophilic bromination of 2-hydroxy-6-methylnicotinonitrile at the 5-position of the pyridine ring.

-

Materials:

-

2-Hydroxy-6-methylnicotinonitrile

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Stir bar

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

-

Procedure:

-

To a solution of 2-hydroxy-6-methylnicotinonitrile (1.0 eq) in anhydrous acetonitrile, add N-Bromosuccinimide (1.1 eq).

-

Stir the reaction mixture at room temperature for 15 minutes.

-

Heat the mixture to reflux (approximately 82°C) and continue stirring for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-